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C6-Sphingosine

Cat. No.: B1152208
M. Wt: 131.17
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Description

Overview of Sphingolipid Classes and Core Metabolites

Sphingolipids are a complex and essential class of lipids characterized by a sphingoid base backbone. mdpi.comnih.gov These molecules are not merely structural components of eukaryotic cell membranes but are also pivotal players in a multitude of cellular signaling pathways. mdpi.comnih.gov The metabolism of sphingolipids is an intricate network of synthesis, degradation, and interconversion reactions that maintain cellular homeostasis. metwarebio.com

The major classes of sphingolipids can be categorized as follows:

Sphingoid Bases: These are the foundational building blocks for all sphingolipids. mdpi.comnih.gov Key examples include sphingosine (B13886) and sphinganine (B43673) (dihydrosphingosine). libretexts.orgmhmedical.com

Ceramides (B1148491): Formed by the N-acylation of a sphingoid base with a fatty acid, ceramides are the central hub of sphingolipid metabolism. bohrium.comfrontiersin.orgacs.org They serve as precursors for more complex sphingolipids and are themselves potent signaling molecules. bohrium.comacs.org

Complex Sphingolipids: These are formed by adding various head groups to the C1 hydroxyl group of ceramide. This class includes:

Sphingomyelins: These contain a phosphocholine (B91661) head group and are abundant in the myelin sheath of nerve cells. mdpi.commhmedical.com

Glycosphingolipids: These have carbohydrate moieties attached. They range from simple glucosylceramides and galactosylceramides (cerebrosides) to highly complex gangliosides containing sialic acid residues. libretexts.orgacs.org

Phosphate (B84403) Derivatives: Ceramide can be phosphorylated to form ceramide-1-phosphate (C1P), and sphingosine can be phosphorylated to form sphingosine-1-phosphate (S1P), both of which are critical signaling molecules. mdpi.com

Ceramide sits (B43327) at the heart of these pathways, directing metabolic flow toward either the production of complex structural lipids or the generation of bioactive mediators like S1P. bohrium.comacs.org This balance is crucial for normal cell function.

The Central Role of Sphingoid Bases in Cellular Homeostasis

Sphingoid bases and their derivatives are fundamental regulators of cellular homeostasis, influencing a delicate balance between cell survival, growth, and death. researchgate.net The concept of the "sphingolipid rheostat" illustrates this principle, where the relative levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) can determine a cell's fate. bohrium.comoaepublish.com

Key functions regulated by sphingoid bases and their metabolites include:

Apoptosis and Cell Cycle Control: Ceramide is a well-established mediator of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgdiabetesjournals.org Accumulation of ceramide, often in response to cellular stress like chemotherapy or radiation, can trigger cell death pathways. oaepublish.com

Cell Proliferation and Survival: In contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration. researchgate.netoaepublish.com It acts by binding to a family of G protein-coupled receptors on the cell surface.

Inflammation and Immune Response: Sphingolipids are deeply involved in regulating inflammation and immune cell trafficking. mdpi.comnih.gov S1P, for instance, is crucial for the egress of lymphocytes from lymphoid organs.

Membrane Integrity and Dynamics: As structural components, sphingolipids influence the physical properties of cell membranes. oaepublish.com They are known to form ordered domains, often called "lipid rafts," which serve as platforms for organizing signaling proteins. acs.orgfrontiersin.org

The tight regulation of the synthesis, catabolism, and interconversion of these bioactive lipids is therefore essential for maintaining cellular and organismal health. metwarebio.comresearchgate.net

Historical Context of Sphingolipid Research Paradigms

The understanding of sphingolipids has evolved dramatically since their initial discovery.

Early Discovery: Sphingolipids were first described in the 1880s by Johann L.W. Thudichum, who isolated them from the brain. He named them after the enigmatic Sphinx due to their puzzling nature. For nearly a century, they were regarded primarily as inert structural components of cell membranes, particularly abundant in the nervous system. acs.org

The Signaling Revolution: The paradigm began to shift significantly in the mid-1980s and early 1990s. Researchers discovered that sphingolipid metabolites were not just structural bricks but active signaling molecules. frontiersin.orgnih.gov Studies revealed that tumor necrosis factor-alpha (TNF-α) could stimulate the breakdown of sphingomyelin (B164518) to produce ceramide, and that ceramide itself could mimic some of the cytokine's effects, such as inducing cell differentiation. diabetesjournals.orgfrontiersin.org

Emergence of Complexity: This discovery opened the floodgates to a new era of sphingolipid research. The identification of S1P as a key signaling ligand and the characterization of the enzymes involved in the metabolic network revealed a highly complex and regulated system. febs.orgresearchgate.net The concept of the ceramide/S1P rheostat was established, providing a framework for understanding their opposing roles in cell fate. bohrium.com

The Modern Era of "Sphingolipidomics": Technological advancements, particularly in mass spectrometry, have allowed for the detailed analysis of hundreds of distinct sphingolipid species within a cell. acs.orgmdpi.com This has led to the "many ceramides" hypothesis, which posits that the specific fatty acid chain length of a ceramide molecule dictates its specific function and subcellular location. frontiersin.orgacs.org Research now focuses on dissecting these specific pathways and their roles in various diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. mdpi.comnih.gov

Significance of Short-Chain Ceramide Analogs in Sphingolipid Investigations

Endogenous sphingolipids, particularly ceramides with long fatty acid chains, are highly hydrophobic, making them insoluble in aqueous media and difficult to deliver to cells in culture. oaepublish.com This property poses a significant challenge for researchers seeking to study their cellular functions. To overcome this, scientists developed synthetic, cell-permeable short-chain ceramide analogs. oaepublish.combiorxiv.org

The most widely used of these is N-hexanoyl-D-erythro-sphingosine , commonly known as C6-ceramide . nih.govmedchemexpress.com It is crucial to distinguish this compound from its parent sphingoid base, sphingosine. C6-ceramide is a true ceramide, consisting of a sphingosine backbone with a short, 6-carbon (hexanoyl) fatty acid chain attached to its amino group. medchemexpress.com The term "C6-Sphingosine" is not a standard biochemical term and is often a misnomer for C6-ceramide.

The key advantages of using short-chain analogs like C6-ceramide in research include:

Cell Permeability: The truncated acyl chain significantly increases the water solubility and cell permeability of the molecule compared to its long-chain counterparts. oaepublish.comgoogle.com This allows researchers to introduce the molecule directly to cultured cells to study its downstream effects. diabetesjournals.org

Metabolic Tracing: Short-chain ceramides like C6-ceramide are recognized by the cell's metabolic machinery and can be converted into other sphingolipids, such as C6-sphingomyelin or C6-glucosylceramide. researchgate.net This makes them valuable tools for tracing metabolic pathways. Fluorescently-tagged versions, such as NBD-C6-ceramide, allow for the visualization of their transport and localization within the cell, often highlighting the Golgi apparatus. biotium.com

Functional Mimicry: Despite their shortened chain, these analogs often recapitulate the biological effects of endogenous ceramides, such as inducing apoptosis, cell cycle arrest, and modulating signaling pathways. diabetesjournals.orgmedchemexpress.com This makes them powerful pharmacological tools to investigate ceramide-mediated cellular processes. oaepublish.comdiabetesjournals.org

By using C6-ceramide and other analogs, researchers can manipulate intracellular ceramide levels and dissect the complex roles of sphingolipid signaling in health and disease. biorxiv.org Studies have extensively used these tools to investigate the role of ceramide in insulin (B600854) resistance, cancer cell death, and pathogen entry. oaepublish.comdiabetesjournals.org

Compound Nomenclature

Properties

Molecular Formula

C₆H₁₃NO₂

Molecular Weight

131.17

Origin of Product

United States

Biosynthesis and Catabolism of Sphingosine Within the Sphingolipid Network

De Novo Synthesis Pathways Preceding Sphingosine (B13886) Formation

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum (ER) and ultimately gives rise to complex sphingolipids. frontiersin.orgnih.gov This pathway generates ceramide, the direct precursor to sphingosine. mdpi.comoatext.com

Serine Palmitoyltransferase (SPT) Initiated Condensation

The initial and rate-limiting step in the de novo synthesis of sphingolipids is the condensation of L-serine and palmitoyl-CoA. nih.govasm.org This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netacs.org The product of this reaction is 3-ketodihydrosphingosine. researchgate.netfrontiersin.org Eukaryotic SPT is a membrane-bound multi-subunit enzyme. nih.govresearchgate.net The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3. uniprot.orgnih.gov The composition of the SPT complex can influence its substrate preference. uniprot.org The activity of SPT is tightly regulated, in part by ORMDL proteins, which act as negative regulators in the presence of ceramides (B1148491). uniprot.org

Dihydroceramide (B1258172) Desaturase Activity and Sphingoid Base Unsaturation

Following the initial condensation by SPT, 3-ketosphinganine is reduced to sphinganine (B43673) (dihydrosphingosine). frontiersin.org Sphinganine is then acylated by a family of ceramide synthases (CerS) to form dihydroceramide. mdpi.comnih.gov The final step in the de novo synthesis of ceramide is the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide. nih.govplos.org This reaction is catalyzed by dihydroceramide desaturase (DEGS1), an enzyme that converts dihydroceramide to ceramide. researchgate.nettandfonline.com This desaturation step is crucial for the formation of the characteristic sphingosine backbone of most complex sphingolipids. plos.org In animals, the preferred substrate for this desaturation is dihydroceramide, not dihydrosphingosine, meaning that sphingosine is primarily produced from the subsequent breakdown of ceramide. tandfonline.com

Sphingosine Generation via the Salvage Pathway

The salvage pathway provides an alternative route for generating sphingosine through the breakdown of complex sphingolipids and the subsequent hydrolysis of ceramide. oatext.commdpi.com This pathway is critical for recycling sphingolipid components and maintaining cellular sphingosine levels.

Ceramide Hydrolysis by Ceramidase Enzymes

Ceramidases are a family of enzymes that catalyze the hydrolysis of the N-acyl linkage in ceramide, releasing sphingosine and a free fatty acid. nih.govtocris.com This enzymatic activity is a key regulatory point in controlling the balance between ceramide and sphingosine. e-century.us In humans, there are five known ceramidases encoded by five different genes: acid ceramidase (ASAH1), neutral ceramidase (ASAH2), and three alkaline ceramidases (ACER1, ACER2, and ACER3). mdpi.com These enzymes are classified based on their optimal pH for activity. tocris.come-century.us

Acid ceramidase (ASAH1) is a lysosomal hydrolase with an optimal pH of 4.5-5.0. mdpi.com It plays a crucial role in the breakdown of ceramides within the lysosome. ontosight.ai ASAH1 is synthesized as a precursor protein that undergoes autoproteolytic cleavage to form a mature heterodimeric enzyme. nih.gov This enzyme hydrolyzes ceramides into sphingosine and a free fatty acid. ontosight.aiabcam.com ASAH1 exhibits a higher catalytic efficiency towards ceramides with shorter acyl chains, such as C12-ceramides. abcam.com By regulating the levels of ceramide and sphingosine, ASAH1 is involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. abcam.com

In addition to acid ceramidase, there are neutral and alkaline ceramidases that contribute to sphingosine production.

Neutral Ceramidase (ASAH2): This enzyme is a transmembrane glycoprotein (B1211001) with an optimal pH of 7.4. oncotarget.comnih.gov It is highly expressed in the human intestine and is important for the digestion of dietary sphingolipids. nih.gov ASAH2 can hydrolyze various ceramides and dihydroceramides, with a preference for those containing C16:0 and C18:0 acyl chains. nih.gov Its localization has been reported at the plasma membrane and in the Golgi apparatus. nih.gov

Alkaline Ceramidase (ACER1, ACER2, and ACER3): These enzymes function at an alkaline pH optimum.

ACER1 is highly expressed in the epidermis and is involved in keratinocyte differentiation. mdpi.com

ACER2 is a Golgi-localized alkaline ceramidase, and its expression can be upregulated by DNA damage. oncotarget.com

ACER3 inhibition has been shown to lead to ceramide accumulation. oup.com

The different subcellular localizations and substrate specificities of the various ceramidase isoforms suggest they have distinct physiological roles. nih.govoup.com

Enzyme ClassGeneOptimal pHCellular LocalizationSubstrate Preference
Acid Ceramidase ASAH14.5 - 5.0 mdpi.comLysosome mdpi.comontosight.aiHigher efficiency for shorter chain ceramides (e.g., C12) abcam.com
Neutral Ceramidase ASAH27.4 oncotarget.comPlasma Membrane, Golgi Apparatus nih.govC16:0 and C18:0 ceramides nih.gov
Alkaline Ceramidase ACER1Alkaline mdpi.comEpidermis mdpi.com-
Alkaline Ceramidase ACER2Alkaline oncotarget.comGolgi Apparatus oncotarget.com-
Alkaline Ceramidase ACER3Alkaline oup.com--

Degradation of Complex Sphingolipids Leading to Sphingosine Precursors

The catabolism of complex sphingolipids is a highly organized, stepwise process that ultimately converges on the production of sphingosine. This pathway ensures the turnover of membrane components and generates bioactive signaling molecules. The degradation primarily occurs in the lysosomes, where a series of hydrolytic enzymes dismantle complex sphingolipids, such as sphingomyelin (B164518) (SM) and various glycosphingolipids (GSLs), into their constituent parts. nih.govmdpi.com

The breakdown of sphingomyelin, the most abundant sphingolipid in human cells, is initiated by the sphingomyelinase (SMase) family of enzymes. nih.gov These enzymes hydrolyze the phosphocholine (B91661) headgroup from sphingomyelin, yielding ceramide. nih.govoup.com There are different isoforms of SMase, categorized by their optimal pH, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). oup.com Acid sphingomyelinase is predominantly found in lysosomes but can be relocated to the outer leaflet of the plasma membrane under certain stress conditions. mdpi.comoup.com

Similarly, the degradation of complex glycosphingolipids involves the sequential removal of sugar residues by specific lysosomal hydrolases until only the ceramide backbone remains. nih.govresearchgate.net The failure of any of these enzymatic steps can lead to the accumulation of the respective lipid substrate, resulting in lysosomal storage diseases. nih.gov

Once ceramide is generated from either sphingomyelin or glycosphingolipids, it serves as the direct precursor to sphingosine. The final step in this catabolic sequence is the deacylation of ceramide, which is catalyzed by a family of enzymes known as ceramidases (CDases). elifesciences.orgnih.gov This reaction cleaves the amide-linked fatty acid from ceramide, releasing free sphingosine and a fatty acid. nih.govmdpi.com Like sphingomyelinases, ceramidases are also classified based on their optimal pH and subcellular location. nih.gov

Acid Ceramidase (AC): Localized in the lysosomes, AC hydrolyzes ceramide generated from the breakdown of complex sphingolipids within this organelle. nih.govnih.gov

Neutral Ceramidase (NC): Found at the plasma membrane, it is primarily involved in the digestion of dietary sphingolipids in the intestine. nih.govmdpi.com

Alkaline Ceramidase (ACER) 1, 2, and 3: These enzymes are located in the endoplasmic reticulum (ER) and Golgi apparatus and contribute to the regulation of cellular ceramide levels in these compartments. nih.gov

The sphingosine produced through this degradative pathway can then be either recycled for the re-synthesis of ceramides and complex sphingolipids (a process known as the salvage pathway) or enter further metabolic pathways, such as phosphorylation. oup.comjci.org

Enzyme FamilyPrimary FunctionKey IsoformsSubcellular Localization
Sphingomyelinase (SMase) Hydrolyzes Sphingomyelin to CeramideAcid SMase, Neutral SMase, Alkaline SMaseLysosomes, Plasma Membrane, Gut oup.comlibretexts.org
Glycohydrolases Sequentially remove sugar units from GlycosphingolipidsVarious specific enzymes (e.g., Glucocerebrosidase)Lysosomes nih.govresearchgate.net
Ceramidase (CDase) Hydrolyzes Ceramide to SphingosineAcid Ceramidase, Neutral Ceramidase, Alkaline Ceramidase (1, 2, 3)Lysosomes, Plasma Membrane, ER, Golgi mdpi.comnih.gov

Sphingosine Interconversion and Fate

Once formed, sphingosine stands at a critical metabolic crossroads, where its fate is determined by the action of several key enzymes. These enzymes regulate the balance between sphingosine and its potent metabolite, sphingosine-1-phosphate (S1P), a dynamic equilibrium often referred to as the "sphingolipid rheostat." This balance is crucial for dictating cell fate, with ceramide and sphingosine often promoting anti-proliferative and pro-apoptotic signals, while S1P typically mediates pro-survival and pro-proliferative responses. oup.com

Phosphorylation of Sphingosine to Sphingosine-1-Phosphate (S1P)

The primary route for sphingosine's further metabolism is its phosphorylation into S1P. This irreversible reaction is catalyzed by a class of lipid kinases called sphingosine kinases (SphK). frontiersin.orgencyclopedia.pub Mammalian cells possess two major isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, have distinct subcellular localizations and regulatory mechanisms, implying they have different functional roles. encyclopedia.pubfrontiersin.org

Sphingosine Kinase 1 (SphK1) is predominantly a cytosolic enzyme in resting cells. oncotarget.comwikipedia.org However, upon cellular stimulation by various agonists such as growth factors, its activity is enhanced, and it translocates to the plasma membrane. encyclopedia.puboncotarget.comnih.gov This relocalization is a critical aspect of its function, as it positions the enzyme to phosphorylate sphingosine at the membrane, where the resulting S1P can act both intracellularly and extracellularly. encyclopedia.pubnih.gov S1P generated by SphK1 at the plasma membrane can be exported out of the cell to act as a ligand for a family of G protein-coupled receptors (S1PRs), initiating "inside-out" signaling. oncotarget.com The enzyme plays a significant role in promoting cell survival, proliferation, and inflammation, and its dysregulation has been linked to cancer. oncotarget.com

In contrast to SphK1, Sphingosine Kinase 2 (SphK2) has a more complex and compartmentalized localization pattern. It contains a nuclear localization signal and is found within the nucleus, as well as in other organelles such as the endoplasmic reticulum (ER) and mitochondria. frontiersin.orgfrontiersin.orgoncotarget.com SphK2 can shuttle between the nucleus and the cytoplasm, allowing it to exert its function in multiple cellular compartments. frontiersin.orgbohrium.com

In the nucleus: S1P produced by SphK2 acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC) activity. oncotarget.combohrium.com

In the mitochondria: SphK2-generated S1P is involved in regulating mitochondrial respiration and function. frontiersin.org

In the ER: SphK2 can influence cellular stress responses and apoptosis. frontiersin.orgoncotarget.com

Due to its diverse localizations, the function of SphK2 is multifaceted and can sometimes be opposite to that of SphK1, often being implicated in pro-apoptotic pathways depending on the cellular context. frontiersin.orgoncotarget.com

Sphingosine Kinase IsoformPrimary Subcellular LocalizationKey Functions
Sphingosine Kinase 1 (SphK1) Cytosol (resting); Plasma Membrane (stimulated)Pro-survival signaling, cell proliferation, inflammation, "inside-out" signaling. encyclopedia.puboncotarget.comnih.gov
Sphingosine Kinase 2 (SphK2) Nucleus, Endoplasmic Reticulum, MitochondriaEpigenetic regulation (HDAC inhibition), regulation of mitochondrial function, stress responses. frontiersin.orgoncotarget.combohrium.com

Dephosphorylation of S1P Back to Sphingosine by S1P Phosphatases (SPP1/2)

The phosphorylation of sphingosine to S1P is not a one-way street. The process can be reversed by the action of S1P phosphatases (SPPs), which specifically dephosphorylate S1P to regenerate sphingosine. mdpi.comuniprot.org This allows for the tight regulation of intracellular S1P levels and facilitates the recycling of sphingosine back into the salvage pathway for ceramide synthesis. uniprot.org

There are two known isoforms, SPP1 and SPP2, which are members of the lipid phosphate (B84403) phosphatase family. researchgate.netmdpi.com Both SPP1 and SPP2 are resident proteins of the endoplasmic reticulum, where their active sites face the ER lumen. researchgate.netmdpi.com This localization suggests they primarily act on intracellular pools of S1P, modulating signals within the cell. researchgate.net By converting S1P back to sphingosine, which can then be rapidly converted to ceramide, these phosphatases can shift the sphingolipid balance towards a more pro-apoptotic state. researchgate.net

Irreversible Degradation of S1P by Sphingosine-1-Phosphate Lyase (SPL)

The final and irreversible step in the catabolism of sphingosine is the breakdown of S1P by the enzyme sphingosine-1-phosphate lyase (SPL), also known as S1P lyase. nih.govresearchgate.net This enzyme provides the sole exit point from the sphingolipid metabolic pathway, as it permanently breaks down the sphingoid base backbone. jci.orgpnas.org

SPL is an integral membrane protein located in the endoplasmic reticulum. nih.govdrugbank.com Its active site, which requires the cofactor pyridoxal 5'-phosphate (PLP), faces the cytosol. drugbank.com This orientation allows it to act on the cytosolic pool of S1P. The enzyme catalyzes the cleavage of S1P into two non-sphingolipid molecules: phosphoethanolamine and hexadecenal. frontiersin.orgresearchgate.net These products can then be utilized in other metabolic pathways, such as the synthesis of glycerophospholipids. By irreversibly degrading S1P, SPL plays a crucial role in maintaining low intracellular S1P levels and is essential for processes like development and immune cell trafficking. jci.orgpnas.org

Molecular Mechanisms of Sphingosine Action in Cellular Processes

Sphingosine (B13886) as an Intracellular Second Messenger

C6-Sphingosine acts as a pivotal intracellular second messenger, influencing a range of cellular activities through its interaction with various signaling components.

Regulation of Protein Kinases (e.g., PKC Inhibition)

Sphingosine is a recognized inhibitor of protein kinase C (PKC), a family of enzymes crucial for signal transduction and cell regulation. nih.govnih.gov PKC is typically activated by diacylglycerol (DAG) and plays a significant role in numerous cellular processes. nih.gov Sphingosine and other lysosphingolipids act as potent inhibitors of PKC by preventing its interaction with activators like DAG and phorbol (B1677699) esters. nih.gov This inhibitory action is a key aspect of sphingosine's function in counteracting the effects of DAG. nih.gov

Research has also identified distinct sphingosine-activated protein kinases. nih.gov For instance, in Jurkat T cell cytosol, two such kinases were distinguished by their different responses to sphingosine concentrations and their specificity for various sphingosine stereoisomers. nih.gov One kinase, p32, is activated by low micromolar concentrations of D-erythro-sphingosine, while another, p18, requires higher concentrations and shows a preference for the erythro isomers of both sphingosine and dihydrosphingosine. nih.gov Furthermore, C6-ceramide, a related sphingolipid, has been shown to activate the ζ isoform of PKC (PKCζ) within specific membrane microdomains. capes.gov.br

Influence on Intracellular Calcium Signaling Pathways

Sphingosine plays a significant role in modulating intracellular calcium ([Ca2+]) levels, a fundamental aspect of cellular signaling. In glioma C6 cells, high concentrations of sphingosine (100 µM) can directly trigger a rise in cytosolic Ca2+ by mobilizing it from intracellular stores. nih.govsemanticscholar.org At lower, more physiological concentrations (15 µM), sphingosine can diminish the calcium responses initiated by agents like thapsigargin, which inhibits the endoplasmic reticulum calcium pump. nih.gov This suggests that sphingosine acts on intracellular calcium stores. nih.gov

The mechanism of sphingosine-induced calcium mobilization is thought to involve a phospholipase C (PLC)-dependent pathway, rather than PLD activation. semanticscholar.org Sphingosine is also known to inhibit voltage-operated calcium channels and ryanodine (B192298) receptors. oup.comoup.com Furthermore, sphingosine can potently inhibit calyculin A-evoked calcium entry in a concentration-dependent manner. oup.comoup.com This inhibitory effect on calcium influx is an important aspect of its regulatory role in calcium homeostasis. nih.gov

Role of Endogenous Sphingosine in Cell Cycle Regulation

Endogenous sphingosine is a critical regulator of the cell cycle, primarily by influencing the phosphorylation status of key cell cycle proteins.

Impact on Retinoblastoma (Rb) Protein Phosphorylation

The retinoblastoma protein (Rb) is a tumor suppressor that, in its hypophosphorylated (active) state, prevents excessive cell growth by inhibiting cell cycle progression. bdbiosciences.com Sphingosine has been identified as a potent inducer of Rb dephosphorylation. imrpress.comresearchgate.net Treatment of hematopoietic cells with D-erythro-sphingosine leads to a rapid shift of Rb from a hyperphosphorylated to a hypophosphorylated state, which precedes growth inhibition and arrest in the G0/G1 phase of the cell cycle. imrpress.com

This effect on Rb phosphorylation is a key mechanism by which sphingolipids regulate cell growth. For instance, in MOLT-4 human leukemic cells, the cell-permeable C6-ceramide induces G0/G1 arrest, which is mediated by the hypophosphorylation of Rb. jci.org Similarly, in rat intestinal epithelial cells, treatment with sphingosine leads to reduced phosphorylation of the retinoblastoma protein. nih.govtandfonline.com The dephosphorylation of Rb is thought to be mediated by the activation of serine/threonine protein phosphatases. imrpress.com

Modulation of Cyclin-Dependent Kinase (CDK) Expression (e.g., Cdk4)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. news-medical.net The activity of CDKs is dependent on their association with cyclins. news-medical.net Sphingosine and its metabolites can modulate the expression and activity of CDKs, thereby influencing cell cycle progression.

In rat intestinal epithelial cells, treatment with sphingosine resulted in a decrease in the expression of cyclin-dependent kinase 4 (Cdk4). nih.govtandfonline.compsu.edu Cdk4, in complex with D-type cyclins, is responsible for the initial phosphorylation of the retinoblastoma protein in the G1 phase, which is a critical step for entry into the S phase. news-medical.net By downregulating Cdk4 expression, sphingosine contributes to the maintenance of Rb in its active, hypophosphorylated state, thus inhibiting cell proliferation. nih.govtandfonline.commdpi.com In contrast, C6-ceramide has been shown in some studies to not affect Cdk4 levels. jci.org However, other research indicates that C6-ceramide treatment can lead to reduced CDK4 expression. aacrjournals.org

Sphingosine Involvement in Programmed Cell Death Pathways

Sphingosine, a key bioactive sphingolipid, plays a significant role in initiating programmed cell death, or apoptosis. Its involvement is multifaceted, influencing various signaling cascades that ultimately lead to cellular demise.

Independent Mechanisms from Bcl-2 Family Members in Specific Cellular Contexts

Research has demonstrated that sphingosine can induce apoptosis through pathways that are independent of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In certain cancer cell lines, such as human prostatic adenocarcinoma cells, overexpression of the anti-apoptotic protein Bcl-2 did not protect the cells from apoptosis induced by sphingosine. researchgate.netdtic.mil This suggests that sphingosine can bypass the protective effects of Bcl-2 to trigger cell death.

Specifically, in the androgen-independent human prostatic carcinoma cell line DU-145, which expresses Bcl-xL and Bax but not Bcl-2, sphingosine treatment led to a suppression of Bcl-xL at both the mRNA and protein levels, while Bax expression remained unchanged. nih.gov This downregulation of the anti-apoptotic Bcl-xL protein, without affecting the pro-apoptotic Bax, shifts the cellular balance towards apoptosis. nih.gov This mechanism is distinct from that of other apoptosis inducers like staurosporine, which did not affect the expression of either Bcl-xL or Bax in the same cell line. nih.gov These findings highlight that the specific apoptosis regulatory genes targeted by sphingosine can vary depending on the cell type. nih.gov

Activation of Caspase-Dependent Pathways

Sphingosine and its derivatives, such as C6-ceramide, have been shown to activate caspase-dependent apoptotic pathways. Caspases are a family of protease enzymes that execute the final stages of apoptosis.

In chronic myelogenous leukemia (CML)-derived K562 cells, C6-ceramide treatment induces the cleavage and activation of both caspase-8 and caspase-9. nih.gov However, further investigation revealed that only caspase-8 was essential for the induction of apoptosis in these cells, suggesting an activation of the extrinsic apoptotic pathway. nih.gov Similarly, in rice protoplasts, C6-ceramide treatment led to a significant increase in the activity of caspase-3-like proteases, and inhibitors of these caspases were able to rescue the cells from ceramide-induced cell death. frontiersin.org

Furthermore, studies in PC12 pheochromocytoma cells have shown that overexpression of sphingosine kinase 1 (SPHK1), which converts sphingosine to sphingosine-1-phosphate (S1P), markedly suppressed the activation of executioner caspases 2, 3, and 7 that is typically induced by trophic factor withdrawal. nih.gov This indicates that the balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," is critical in regulating caspase activation and, consequently, apoptosis. exp-oncology.com.uamdpi.com

Lysosomal Permeabilization and Associated Mechanisms

A crucial mechanism by which sphingosine induces apoptosis is through the destabilization of lysosomes, leading to lysosomal membrane permeabilization (LMP). diva-portal.orgnih.gov Due to its chemical properties, sphingosine can accumulate within the acidic environment of lysosomes. d-nb.infophysiology.org This accumulation can disrupt the lysosomal membrane in a detergent-like manner, causing the release of cathepsins and other hydrolytic enzymes into the cytosol. diva-portal.orgd-nb.info

This release of lysosomal contents is an early event in the apoptotic cascade, often preceding mitochondrial destabilization and caspase activation. d-nb.info The released cathepsins can then trigger downstream apoptotic events. For instance, in hepatoma cells treated with TNF-α and cycloheximide, the conversion of ceramide to sphingosine within the lysosomes leads to LMP and subsequent cell death. nih.gov This process was shown to be dependent on both acid sphingomyelinase and acid ceramidase, the enzymes responsible for generating sphingosine from ceramide. nih.gov

Interestingly, the ability of sphingosine to induce LMP can be dependent on the presence of specific cathepsins. In studies using liver lysosomes, sphingosine was able to permeabilize lysosomes from wild-type mice but not from those deficient in cathepsin B. physiology.org This suggests a direct or indirect interaction between sphingosine and cathepsin B is necessary for lysosomal destabilization in this context. physiology.org In contrast, C6-ceramide did not induce lysosomal permeabilization in this system. physiology.org

Sphingosine Influence on Autophagic Processes

The role of sphingosine and its metabolic product, C6-ceramide, in autophagy is complex, with evidence suggesting both pro-autophagic and regulatory roles depending on the cellular context. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can either promote cell survival under stress or contribute to cell death.

C6-ceramide has been shown to induce autophagy in various cell types. In INS-1 pancreatic β-cells, a high concentration of C6-ceramide stimulated the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. mdpi.com Similarly, in human colon (HT-29) and breast cancer (MCF-7) cell lines, C2 or C6-ceramide can activate protein phosphatase 2A (PP2A), which in turn blocks the pro-survival Akt signaling pathway, thereby inducing autophagy. preprints.org

Furthermore, ceramide can induce the activation of JNK, leading to the phosphorylation of Bcl-2. preprints.org This phosphorylation causes Bcl-2 to dissociate from Beclin-1, a key protein in the initiation of autophagy, thus lifting its inhibitory effect and promoting the autophagic process. preprints.org

The interplay between sphingolipids and autophagy is crucial for cell fate. For example, inhibition of sphingosine kinase 1 (SK1), which would lead to an accumulation of sphingosine and ceramide, has been shown to impair starvation-induced autophagy in MCF-7 cells, highlighting a role for the sphingolipid rheostat in cell survival during nutrient deprivation. ebm-journal.org In some contexts, ceramide-induced autophagy is a protective mechanism. For instance, mitochondrially targeted C6-ceramide preferentially induces mitochondrial damage and a subsequent protective autophagic response. nih.gov However, prolonged or excessive autophagy can also lead to cell death. preprints.org

Impact on Gene Expression and Transcriptional Regulation

Sphingosine and its metabolites can significantly influence gene expression and transcriptional regulation, thereby affecting a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

In C6 glioma cells, sphingosine-1-phosphate (S1P), which is synthesized from sphingosine, has been shown to induce the expression of the immediate early gene product, early growth response-1 (Egr-1). nih.gov Egr-1 is a crucial transcription factor for the expression of fibroblast growth factor-2 (FGF-2), a potent mitogen. nih.gov The induction of Egr-1 and FGF-2 by S1P is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov In contrast, sphingosine itself was a very weak activator of this pathway. nih.gov

S1P also causes a dose- and time-dependent increase in c-fos mRNA in C6 glioma cells. nih.gov c-fos is another immediate early gene that plays a role in cell proliferation and differentiation. This effect of S1P is partially mediated through G-protein coupled receptors, as it can be reduced by pertussis toxin. nih.gov

Beyond its conversion to S1P, sphingosine itself can directly impact gene expression related to apoptosis. As mentioned previously, sphingosine treatment can lead to the downregulation of the anti-apoptotic gene bcl-X(L) in DU-145 prostate cancer cells, thereby promoting cell death. nih.gov This demonstrates a direct link between sphingosine levels and the transcriptional regulation of key apoptotic genes.

The tables below summarize key research findings on the effects of this compound and related compounds on cellular processes.

Subcellular Localization and Membrane Dynamics of Sphingosine

Differential Distribution Across Cellular Compartments

The journey of sphingosine (B13886) and its derivatives through the cell is a highly regulated process involving sequential transport and enzymatic modifications within distinct organelles. This compartmentalization is crucial for maintaining cellular homeostasis and orchestrating specific signaling events.

Endoplasmic Reticulum (ER) Localization and Interactions

The endoplasmic reticulum serves as the primary site for the de novo synthesis of ceramides (B1148491), the precursors to all complex sphingolipids. encyclopedia.pubbiorxiv.org Here, serine palmitoyltransferase and ceramide synthase enzymes catalyze the initial steps of sphingolipid biosynthesis. biorxiv.org Studies using fluorescently labeled C6-ceramide analogs show that upon entering the cell, these molecules can rapidly localize to the ER. rupress.orgrupress.org The stereochemistry of the sphingoid base plays a critical role in its subsequent trafficking; while the natural D-erythro isomer is efficiently transported to the Golgi apparatus, other stereoisomers tend to accumulate in the ER. nih.gov This suggests the presence of specific protein-mediated transport mechanisms for ceramide out of the ER. Recent research indicates that disruptions in this transport, leading to ceramide accumulation in the ER, can contribute to cellular senescence. biorxiv.org

Golgi Apparatus Translocation and Modifications

Following synthesis in the ER, ceramide is transported to the Golgi apparatus, a central hub for lipid and protein sorting and modification. encyclopedia.pub This transport can occur via vesicular or non-vesicular pathways. Within the Golgi cisternae, C6-ceramide is metabolized into more complex sphingolipids, primarily C6-sphingomyelin and C6-glucosylceramide. rupress.orgrupress.orgpnas.org The conversion of D-ceramide-C6 to these metabolites has been shown to increase the levels of diacylglycerol (DAG) in the Golgi, which in turn recruits proteins like protein kinase D (PKD). researchgate.netresearchgate.net This process is essential for the biogenesis of transport carriers budding from the Golgi. researchgate.net Studies using the ionophore monensin, which disrupts Golgi function, have demonstrated that both fluorescent sphingomyelin (B164518) and glucocerebroside analogues are synthesized in the Golgi before being transported to the plasma membrane. rupress.orgrupress.org Disruption of the Golgi complex by sphingosine, generated from the hydrolysis of ceramide, can inhibit the glycosylation and transport of proteins like integrins to the cell surface. nih.gov

OrganelleKey Process Involving C6-Sphingosine/CeramideInteracting Molecules/EnzymesResearch Finding
Endoplasmic Reticulum De novo synthesis of ceramideSerine palmitoyltransferase, Ceramide synthases (e.g., DEGS1)Accumulation of ER-ceramide is linked to cellular senescence. biorxiv.org
Golgi Apparatus Conversion to complex sphingolipidsSphingomyelin synthase (SMS), Glucosylceramide synthase (GCS), Protein Kinase D (PKD)C6-ceramide metabolism in the Golgi generates DAG, recruiting PKD and influencing transport carrier formation. researchgate.netresearchgate.net
Lysosomes Degradation and accumulationAcid sphingomyelinase, Acid ceramidase (ASAH1)Sphingosine accumulation can permeabilize the lysosomal membrane, leading to apoptosis. nih.gov
Plasma Membrane Signaling platforms, lipid raftsSphingomyelinase (SMase), Sphingosine kinase 1 (SphK1)Sphingolipids and cholesterol form ordered domains (rafts) that serve as signaling platforms. nih.govmdpi.com
Mitochondria Apoptosis inductionCeramide synthase, Ceramidase, Sphingosine kinase 2 (SphK2)Ceramide can form channels in the outer mitochondrial membrane, while sphingosine is converted to S1P by SphK2. encyclopedia.pubfrontiersin.orgresearchgate.net

Lysosomal Accumulation and Functional Implications

Lysosomes are acidic organelles responsible for the degradation and recycling of cellular macromolecules, including complex sphingolipids. pnas.orgmdpi.com The breakdown of sphingolipids in lysosomes generates sphingosine, which is then typically exported to be reused in biosynthetic pathways or phosphorylated. biologists.comnih.gov However, the over-accumulation of sphingosine or ceramide within lysosomes, often due to defects in catabolic enzymes as seen in lysosomal storage disorders like Farber disease, can have severe consequences. nih.govnih.gov High concentrations of intralysosomal sphingosine can act in a detergent-like manner, causing lysosomal membrane permeabilization (LMP). nih.gov This leads to the release of lysosomal contents, such as cathepsin D, into the cytoplasm, which can trigger apoptosis. nih.gov Studies have shown that delivering C6-ceramide to lysosomes via transferrin-modified liposomes promotes LMP and induces apoptosis in cancer cells. nih.gov Furthermore, fluorescently labeled sphingosine has been observed to accumulate in lysosomes in cellular models of Niemann-Pick disease type C1, highlighting the role of the NPC1 protein in sphingosine export. biologists.com

Plasma Membrane Dynamics and Signaling Platforms

The plasma membrane is significantly enriched in sphingolipids, particularly sphingomyelin, which can constitute up to 20% of its lipid content. mdpi.combiologists.com These lipids are not uniformly distributed but are organized into lateral domains. physiology.org Sphingolipids, along with cholesterol, can form liquid-ordered (l_o) microdomains known as lipid rafts. nih.govmdpi.comfrontiersin.org These rafts are thought to function as dynamic platforms that concentrate specific proteins and facilitate signal transduction events. nih.govmdpi.com The generation of ceramide from sphingomyelin by sphingomyelinase activity in the plasma membrane can alter the biophysical properties of these rafts and influence receptor clustering and signaling. nih.gov C6-ceramide is frequently used to study these processes due to its ability to readily incorporate into the plasma membrane. mdpi.com Studies have also revealed that plasma membrane asymmetry plays a role in C6-ceramide-induced cell death, with the loss of phospholipid flippase activity promoting resistance to its toxic effects. biorxiv.org

Mitochondrial Targeting and Associated Functions

Mitochondria are not only the powerhouses of the cell but also key players in the regulation of apoptosis. Both ceramide and sphingosine have been shown to target mitochondria and influence their function. frontiersin.org Immuno-electron microscopy has revealed that exogenously added C6-ceramide can lead to the accumulation of endogenous ceramides in mitochondria. frontiersin.org Mitochondrial ceramide is implicated in apoptosis, partly through its ability to form channels in the outer mitochondrial membrane, which could facilitate the release of pro-apoptotic proteins. researchgate.net Sphingosine can also be metabolized within mitochondria. The enzyme sphingosine kinase 2 (SphK2) is localized to mitochondria and the ER, where it phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. encyclopedia.pub The metabolic fate of sphingosine can depend on its subcellular origin; mitochondrial sphingosine is predominantly converted to S1P, whereas lysosome-derived sphingosine is preferentially used for ceramide synthesis in the ER. biologists.com

Membrane Biophysics and Lateral Organization of Sphingoid Bases

Sphingoid bases and their derivatives are amphipathic molecules whose unique structural features significantly influence the biophysical properties of cellular membranes. uzh.chlibretexts.org The presence of a sphingoid backbone, a long acyl chain, and a polar head group allows for strong lateral interactions, particularly with cholesterol. nih.gov

These interactions are fundamental to the formation of the liquid-ordered (l_o) phase, which coexists with the more fluid liquid-disordered (l_d) phase composed primarily of glycerophospholipids. frontiersin.org This phase separation leads to the formation of the aforementioned lipid rafts. The long, often saturated acyl chains of sphingolipids contribute to a higher phase transition temperature and increased membrane order and thickness compared to membranes rich in unsaturated glycerolipids. nih.govphysiology.org

The addition of hydroxyl groups to the sphingoid base, as in phytosphingosine, can further affect membrane order and permeability. mdpi.com Conversely, short-chain derivatives like C6-sphingomyelin have been shown to reduce lipid order in Golgi membranes and prevent the formation of liquid-ordered domains in model vesicles, highlighting how alterations in sphingolipid composition can disrupt membrane organization. researchgate.net The ability of sphingoid bases to modulate membrane properties like fluidity, curvature, and domain formation is central to their role in regulating the function of membrane-associated proteins and cellular processes. uzh.chresearchgate.net

PropertyDescriptionKey Lipids InvolvedFunctional Relevance
Phase Separation Coexistence of liquid-ordered (l_o) and liquid-disordered (l_d) phases within the membrane bilayer.Sphingolipids, Cholesterol, GlycerophospholipidsFormation of lipid rafts, platforms for protein sorting and signaling. frontiersin.org
Membrane Order The conformational ordering of lipid acyl chains. Sphingolipids promote a more ordered, gel-like state.Sphingolipids (especially with long, saturated chains), CholesterolIncreases membrane thickness and rigidity; affects permeability and protein function. nih.gov
Lateral Interactions Strong hydrogen bonding and van der Waals forces between adjacent lipid molecules.Sphingolipids, CholesterolStabilizes membrane domains and influences the clustering of membrane proteins. nih.gov
Membrane Fluidity The ease of lateral movement of lipids and proteins within the membrane. Sphingolipids generally decrease fluidity.Unsaturated glycerolipids increase fluidity; Sphingolipids/Cholesterol decrease it.Modulates the activity of membrane-bound enzymes and transporters. frontiersin.org

Vesicular Trafficking of Sphingolipid Metabolites

The intracellular movement of sphingolipids and their metabolites, including sphingosine, is a highly regulated process critical for maintaining the distinct lipid composition of organelle membranes and for executing their diverse biological functions. nih.govcdnsciencepub.com While non-vesicular transport mediated by lipid transfer proteins plays a significant role, vesicular trafficking is a major pathway for the bulk flow of sphingolipids through the secretory and endocytic systems. nih.govbiologists.com This process involves the budding of small, membrane-enclosed vesicles from a donor compartment and their subsequent fusion with an acceptor compartment, carrying both lipid and protein cargo. nih.gov

The journey of sphingolipid metabolites often begins at the endoplasmic reticulum (ER), the primary site of de novo ceramide synthesis. biologists.commdpi.com From the ER, ceramide must be transported to the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin and glycosphingolipids. ub.edumdpi.com This transport can occur through two distinct mechanisms: non-vesicular transport, often mediated by the ceramide transfer protein (CERT), and vesicular transport. nih.govmdpi.com Vesicular transport from the ER to the Golgi is responsible for delivering ceramide that will be used for glucosylceramide synthesis. ub.edu In the budding yeast Saccharomyces cerevisiae, studies have shown that the coat protein complex II (COPII) is required for the vesicular transport of ceramide from the ER. biologists.com This process is specifically regulated by oxysterol-binding protein homologs (Osh proteins), indicating that the transport of ceramide can be dissociated from the bulk flow of proteins. biologists.com

Once synthesized in the Golgi apparatus, complex sphingolipids are transported to the plasma membrane via vesicular trafficking. ub.eduuu.nl Similarly, sphingolipids are internalized from the plasma membrane via endocytosis and trafficked through the endosomal pathway. ub.edu This endocytic trafficking allows for either recycling back to the plasma membrane or delivery to lysosomes for degradation. biologists.comub.edu In the lysosome, complex sphingolipids are broken down into simpler components, including ceramide, which is further hydrolyzed to produce sphingosine. ub.edu This salvaged sphingosine can then exit the lysosome to be reutilized in synthetic pathways at the ER. ub.edu

Research utilizing fluorescently labeled, short-chain sphingolipid analogs, such as NBD-C6-ceramide (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine), has been instrumental in elucidating these pathways. biotium.comnih.gov Because it is cell-permeable, C6-ceramide is widely used to study sphingolipid metabolism and trafficking. mdpi.com Once inside the cell, it is metabolized to form fluorescent analogs of other sphingolipids, such as NBD-C6-sphingomyelin and NBD-C6-glucosylceramide, allowing researchers to trace their subsequent movement. rupress.org Studies in HT29 cells, a human colon adenocarcinoma line, demonstrated that internalized sphingolipid analogs undergo sorting in the endocytic pathway. After 30 minutes of internalization, C6-NBD-glucosylceramide was found to localize to the Golgi apparatus, whereas C6-NBD-sphingomyelin was delivered to endosomal and lysosomal compartments. rupress.org This demonstrates that sorting mechanisms exist within the endocytic pathway to direct different sphingolipid species to distinct subcellular destinations.

The table below summarizes key research findings related to the vesicular trafficking of sphingolipid metabolites, with a focus on studies using C6-analogs.

Table 1: Research Findings on Vesicular Trafficking of Sphingolipid Metabolites

Finding Key Proteins/Factors Experimental System Significance Reference(s)
Ceramide is transported from the ER to the Golgi via COPII-dependent vesicles. COPII, Osh proteins Saccharomyces cerevisiae (yeast) Demonstrates a specific vesicular pathway for ceramide transport that is distinctly regulated from protein transport. biologists.com
Sphingolipids are sorted in the endocytic pathway. N/A HT29 cells (human colon adenocarcinoma) Shows that after internalization, C6-NBD-glucosylceramide is targeted to the Golgi, while C6-NBD-sphingomyelin is sent to endosomes/lysosomes. rupress.org
Complex sphingolipids are transported from the Golgi to the plasma membrane. Secretory pathway components Mammalian cells This is the primary route for delivering newly synthesized sphingomyelin and glycosphingolipids to the cell surface. ub.eduuu.nl

This coordinated movement through vesicular pathways is essential for establishing and maintaining the unique lipid environments required for the function of different organelles and the plasma membrane. nih.govcdnsciencepub.com Alterations in these trafficking pathways can disrupt sphingolipid homeostasis and are associated with various pathological conditions. mdpi.com

Methodological Approaches in Sphingosine Research Utilizing C6 Ceramide

Use of C6-Ceramide as a Cell-Permeable Precursor for Endogenous Sphingosine (B13886) Generation

C6-ceramide, a synthetic, short-chain ceramide analog, serves as a valuable tool in sphingolipid research due to its cell-permeable nature. Unlike its long-chain counterparts, C6-ceramide readily crosses the plasma membrane, allowing for the controlled introduction of a ceramide species into cellular systems. This characteristic enables researchers to investigate the downstream metabolic fate of ceramide and its influence on cellular processes. One of the key applications of C6-ceramide is its role as a precursor for the generation of endogenous sphingosine, a critical bioactive lipid involved in various signaling pathways.

Metabolic Conversion Pathways of Exogenous C6-Ceramide

Once inside the cell, exogenous C6-ceramide can be metabolized through several pathways. A significant route for the generation of endogenous sphingosine from C6-ceramide is the "salvage pathway". nih.govnih.gov This pathway involves the enzymatic hydrolysis of C6-ceramide by ceramidases to yield sphingosine and a C6 fatty acid. nih.govnih.gov The resulting sphingosine, which is structurally identical to the endogenous long-chain sphingosine, can then be re-acylated by ceramide synthases with endogenous long-chain fatty acids to form long-chain ceramides (B1148491). nih.gov This process of deacylation and reacylation effectively incorporates the sphingoid backbone of the exogenous C6-ceramide into the endogenous sphingolipid pool.

The involvement of the salvage pathway in this conversion has been demonstrated in various cell types, including human lung adenocarcinoma cells and Kupffer cells. nih.gov Studies have shown that treatment with C6-ceramide leads to an increase in the levels of endogenous long-chain ceramides, such as C16-ceramide. nih.gov This increase is sensitive to inhibition by fumonisin B1, a potent and specific inhibitor of ceramide synthases. nih.govfrontiersin.orgnih.gov The ability of fumonisin B1 to block the C6-ceramide-induced generation of long-chain ceramides provides strong evidence for the role of the deacylation/reacylation cycle of the salvage pathway. nih.gov

PathwayKey EnzymesOutcome of C6-Ceramide MetabolismExperimental Evidence
Salvage Pathway Ceramidase, Ceramide SynthaseHydrolysis of C6-ceramide to sphingosine, followed by reacylation to form endogenous long-chain ceramides.Increased endogenous ceramide levels post C6-ceramide treatment; inhibition of this increase by fumonisin B1. nih.govnih.gov

Analysis of Downstream Sphingolipid Metabolite Profiles (e.g., SM, S1P)

The sphingosine generated from the metabolism of C6-ceramide can be further metabolized into other critical bioactive sphingolipids, most notably sphingomyelin (B164518) (SM) and sphingosine-1-phosphate (S1P). The balance between ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate, with ceramide and sphingosine often promoting apoptosis and cell cycle arrest, while S1P is generally associated with cell survival and proliferation.

Following the administration of C6-ceramide, researchers can analyze the changes in the cellular levels of these downstream metabolites. For instance, a lipidomic study on embryonic hippocampal cells demonstrated that a high dose of C6-ceramide led to an increase in the formation of medium and long-chain sphingomyelin species and sphingosine-1-phosphate. nih.gov This suggests that the exogenous C6-ceramide is not only converted to sphingosine but that this sphingosine is subsequently utilized for the synthesis of more complex sphingolipids.

The primary analytical technique for the precise and sensitive quantification of these sphingolipid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.govnih.gov This powerful method allows for the separation and specific detection of various sphingolipid species, providing a detailed profile of the metabolic flux following C6-ceramide treatment. By using LC-MS/MS, researchers can accurately measure the concentrations of different chain-length species of sphingomyelin and quantify the levels of S1P, offering insights into how exogenous C6-ceramide perturbs the endogenous sphingolipid network.

Downstream MetabolitePrecursorKey Enzymes in SynthesisSignificanceAnalytical Technique
Sphingomyelin (SM) CeramideSphingomyelin SynthaseMajor component of cell membranes, involved in signal transduction.LC-MS/MS nih.govnih.gov
Sphingosine-1-Phosphate (S1P) SphingosineSphingosine KinaseKey signaling molecule in cell survival, proliferation, and migration.LC-MS/MS researchgate.netnih.govresearchgate.net

Fluorescently Labeled Analogs (e.g., C6-NBD-Ceramide) in Lipid Trafficking Studies

To visualize the intracellular journey of C6-ceramide and understand its subcellular localization and transport, researchers utilize fluorescently labeled analogs. A widely used probe is C6-NBD-ceramide, where a nitrobenzoxadiazole (NBD) fluorescent group is attached to the C6 acyl chain. medchemexpress.com This fluorescent tag allows for the direct observation of the lipid's movement within living or fixed cells using fluorescence microscopy techniques.

Application in Monitoring Intracellular Transport

C6-NBD-ceramide has been instrumental in elucidating the trafficking pathways of ceramide. Upon introduction to cells, C6-NBD-ceramide is rapidly taken up and initially concentrates in the Golgi apparatus. nih.govsemanticscholar.orgresearchgate.netnih.gov This accumulation in the Golgi is a key observation, as this organelle is a central hub for sphingolipid metabolism and sorting.

Within the Golgi, C6-NBD-ceramide serves as a substrate for the same enzymes that metabolize endogenous ceramide. nih.gov Consequently, it is converted into fluorescently labeled sphingomyelin (NBD-SM) and glucosylceramide (NBD-GlcCer). medchemexpress.comnih.gov These fluorescent metabolites are then transported from the Golgi to other cellular destinations, most notably the plasma membrane. nih.gov By tracking the movement of the NBD fluorescence, researchers can monitor the dynamics of sphingolipid transport through the secretory pathway.

The use of C6-NBD-ceramide has revealed that the transport of newly synthesized sphingolipids from the Golgi to the plasma membrane is a vesicle-mediated process. semanticscholar.org These studies have provided fundamental insights into the mechanisms by which cells sort and deliver lipids to their correct subcellular locations.

Imaging Techniques for Subcellular Localization

The primary imaging technique used to visualize the subcellular localization of C6-NBD-ceramide is fluorescence microscopy, particularly confocal microscopy. nih.govresearchgate.netmdpi.com Confocal microscopy provides high-resolution optical sections of the cell, allowing for the precise localization of the fluorescent probe within different organelles.

Live-cell imaging with C6-NBD-ceramide enables the real-time observation of lipid transport dynamics. news-medical.net Researchers can monitor the initial accumulation of the probe in the Golgi and its subsequent redistribution to other compartments. In fixed cells, C6-NBD-ceramide can be used as a specific stain for the Golgi apparatus. medchemexpress.com

Advanced super-resolution microscopy techniques are also being applied to visualize Golgi structure and dynamics with even greater detail using bioorthogonal ceramide probes. escholarship.org Furthermore, electron microscopy can be used in conjunction with photoconversion of the fluorescent signal to provide ultrastructural localization of the ceramide analog within the Golgi cisternae. semanticscholar.orgresearchgate.net

Imaging TechniqueApplication in C6-NBD-Ceramide StudiesKey Findings
Confocal Microscopy Visualization of subcellular localization in living and fixed cells.Accumulation of C6-NBD-ceramide in the Golgi apparatus. nih.govresearchgate.net
Live-Cell Imaging Real-time monitoring of intracellular transport.Dynamic movement of C6-NBD-ceramide and its metabolites from the Golgi to the plasma membrane. news-medical.net
Electron Microscopy Ultrastructural localization.Localization of C6-NBD-ceramide within the trans-Golgi network. semanticscholar.orgresearchgate.net

Quantitative Analytical Techniques for Sphingosine and its Metabolites

Accurate quantification of sphingosine and its downstream metabolites is essential for understanding the biochemical effects of C6-ceramide treatment. As these lipids are often present at low concentrations and exist as a complex mixture of different acyl chain species, highly sensitive and specific analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of sphingolipids. researchgate.netnih.govnih.govchromatographyonline.com This technique combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry.

In a typical LC-MS/MS workflow for sphingolipid analysis, lipids are first extracted from cells or tissues. An internal standard, a structurally similar lipid with a distinct mass (e.g., a C17-sphingolipid), is added at the beginning of the extraction process to account for sample loss and variations in ionization efficiency. The lipid extract is then injected into the LC system, where different lipid classes and molecular species are separated based on their physicochemical properties. The separated lipids are then ionized, and the mass spectrometer detects and fragments the parent ions to generate characteristic product ions.

By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for each sphingolipid of interest can be monitored, providing excellent selectivity and sensitivity. researchgate.net This allows for the simultaneous quantification of a wide range of sphingolipids in a single analytical run, including sphingosine, sphinganine (B43673), various ceramide species, sphingomyelin, and sphingosine-1-phosphate. nih.govnih.gov The development of advanced LC-MS/MS systems enables the comprehensive profiling of the sphingolipidome from small biological samples. nih.gov

Analytical TechniquePrincipleAnalytes QuantifiedAdvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.Sphingosine, Sphinganine, Ceramides (various acyl chains), Sphingomyelin, Sphingosine-1-Phosphate. nih.govnih.govHigh sensitivity, high specificity, ability to quantify multiple analytes simultaneously, structural information.

Mass Spectrometry (MS/MS) Based Lipidomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for the comprehensive analysis of sphingolipids, a field known as sphingolipidomics. nih.govresearchgate.net This powerful technique allows for the sensitive and specific quantification of a wide array of sphingolipid species, including sphingosine, from complex biological samples. researchgate.netnih.gov In the context of research utilizing C6-ceramide, MS/MS is instrumental in tracing the metabolic fate of exogenously supplied C6-ceramide and its downstream metabolites, including the generation of free sphingosine.

Researchers utilize MS/MS to identify and quantify individual molecular species of sphingolipids with high structural specificity. nih.gov This is achieved by separating the lipids via liquid chromatography and then subjecting them to ionization and fragmentation in the mass spectrometer. The resulting fragmentation patterns are characteristic for each lipid species, allowing for their unambiguous identification and quantification. nih.gov For instance, in studies investigating the effects of C6-ceramide on cellular lipid profiles, untargeted LC-MS/MS lipidomics can reveal broad changes in different lipid classes, such as phosphatidylcholines and diacylglycerols, providing insights into the downstream effects of altered sphingolipid metabolism. nih.gov

The high sensitivity of modern MS instruments, such as triple quadrupole or Orbitrap mass spectrometers, enables the detection of sphingolipids at sub-picomolar levels. creative-proteomics.comcreative-proteomics.com This is crucial as many sphingolipids, including sphingosine, are present in low abundance within cells. caymanchem.com

Table 1: Common Mass Spectrometry Platforms for Sphingolipid Analysis

Mass Spectrometer Type Key Features Applications in Sphingosine Research
Triple Quadrupole (QqQ) High sensitivity and specificity for targeted quantification (MRM/SRM) nih.govcreative-proteomics.com Absolute quantification of sphingosine and its metabolites.
Quadrupole Time-of-Flight (Q-TOF) High resolution and mass accuracy for identification of unknown lipids. nih.gov Untargeted lipidomics to identify changes in the sphingolipid profile after C6-ceramide treatment.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that is almost invariably coupled with mass spectrometry for sphingolipid analysis. researchgate.netcreative-proteomics.com HPLC separates different lipid species based on their physicochemical properties, such as polarity, before they are introduced into the mass spectrometer. creative-proteomics.com This separation is critical for resolving isomeric and isobaric lipid species, which have the same mass but different structures, thereby preventing misidentification and ensuring accurate quantification. researchgate.net

In sphingosine research, reversed-phase HPLC is commonly employed, where lipids are separated based on their hydrophobicity. nih.gov The elution order of different sphingolipids, including sphingosine and C6-ceramide, can be predicted based on their structure. For instance, the shorter acyl chain of C6-ceramide makes it less hydrophobic than endogenous long-chain ceramides, resulting in a shorter retention time on a reversed-phase column.

While HPLC is most powerful when coupled to MS, it can also be used with other detectors, such as fluorescence detectors. researchgate.net For this approach, sphingolipids are often derivatized with a fluorescent tag to enhance their detection. researchgate.net For example, sphingosine can be derivatized with o-phthalaldehyde (OPA) to allow for sensitive fluorescence detection. nih.gov

Thin-Layer Chromatography (TLC) for Lipid Profiling

Thin-Layer Chromatography (TLC) is a classic and cost-effective technique for the separation and qualitative analysis of lipids, including sphingolipids. creative-proteomics.comnih.gov In this method, a lipid extract is spotted onto a silica plate, which is then placed in a solvent system. The lipids migrate up the plate at different rates depending on their polarity, resulting in their separation.

TLC can be used to monitor the metabolism of radiolabeled or fluorescently labeled C6-ceramide. For example, if cells are incubated with a fluorescently labeled C6-ceramide, a lipid extract can be prepared at different time points and separated by TLC. The appearance of new fluorescent spots corresponding to metabolites of C6-ceramide, such as sphingosine, can be visualized and quantified. nih.gov

While traditionally a qualitative or semi-quantitative method, advancements in TLC, such as high-performance TLC (HPTLC) coupled with densitometry or even mass spectrometry, have improved its quantitative capabilities. researchgate.net HPTLC offers better resolution and sensitivity compared to conventional TLC. researchgate.net

Enzymatic Quantification Methods for Free Sphingosine Levels

Enzymatic assays provide a highly specific means of quantifying free sphingosine levels in cellular extracts. nih.govosti.gov One established method leverages the enzyme diacylglycerol kinase from Escherichia coli. nih.govosti.gov This enzyme does not recognize sphingosine as a substrate. However, sphingosine can be chemically acylated with hexanoic anhydride to form N-C6-sphingosine (C6-ceramide). nih.govosti.gov This short-chain ceramide is then a substrate for diacylglycerol kinase, which phosphorylates it in the presence of [γ-³²P]ATP to produce N-C6-[³²P]sphingosine phosphate (B84403). nih.govosti.gov

The amount of radiolabeled product formed is directly proportional to the initial amount of free sphingosine in the sample. The radiolabeled product can be separated by TLC and quantified using autoradiography or a phosphorimager. researchgate.netresearchgate.net This method is sensitive, allowing for the quantification of sphingosine in the picomole range. nih.govosti.gov

Table 2: Cellular Free Sphingosine Levels Determined by Enzymatic Assay

Cell Type Free Sphingosine (pmol/10⁶ cells) Reference
L929 cells ~8 nih.gov
Normal Mouse Schwann cells ~12 nih.gov

Isotope Labeling Strategies for Metabolic Flux Analysis

Isotope labeling is a powerful technique to trace the metabolic fate of molecules and to quantify the rates of metabolic pathways, an approach known as metabolic flux analysis. mdpi.com In the context of sphingolipid research, stable isotopes such as deuterium (²H) and carbon-13 (¹³C) are incorporated into sphingolipid precursors to follow their conversion into downstream metabolites. illinois.edumdpi.com

Deuterated Sphingosine Analogs in Metabolic Tracing

Deuterated sphingosine analogs, where one or more hydrogen atoms are replaced by deuterium, are valuable tools for metabolic tracing studies. caymanchem.com These stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their higher mass in a mass spectrometer. caymanchem.com

When cells are supplied with a deuterated sphingosine analog, its incorporation into various complex sphingolipids, such as ceramides and sphingomyelins, can be monitored over time using LC-MS/MS. nih.gov This allows researchers to study the dynamics of sphingolipid metabolism, including the rates of synthesis and turnover of different sphingolipid species. For example, experiments using deuterated sphingosine have shown its conversion to sphingosine-1-phosphate, ceramides, and sphingomyelin within cells. nih.gov

Carbon-13 Labeled Precursors in Biosynthesis Studies

The de novo biosynthesis of sphingolipids starts with the condensation of serine and palmitoyl-CoA. nih.gov By using precursors labeled with carbon-13, such as [¹³C]palmitate or [¹³C]serine, researchers can trace the flow of carbon atoms through the entire sphingolipid biosynthetic pathway. lipidmaps.org

LC-MS/MS is used to detect and quantify the incorporation of ¹³C into sphingosine and other downstream sphingolipids. lipidmaps.org This approach provides quantitative data on the rate of de novo sphingolipid synthesis and can be used to investigate how this pathway is regulated under different physiological or pathological conditions. For instance, time-course experiments using [¹³C]palmitate can reveal the dynamics of ceramide synthesis with different fatty acyl chain lengths. lipidmaps.org

Isotope labeling studies have been instrumental in elucidating the complex and interconnected nature of sphingolipid metabolism. illinois.edunih.gov These techniques, combined with advanced analytical platforms, continue to provide valuable insights into the roles of sphingosine and other sphingolipids in cellular function.

Genetic and Pharmacological Modulators of Sphingosine Metabolism

The intricate balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is pivotal for determining cell fate, with ceramide generally promoting apoptosis and S1P favoring cell proliferation and survival. nih.govmdpi.com This balance, often termed the "sphingolipid rheostat," is tightly controlled by a series of enzymes. nih.govmdpi.com In sphingosine research, particularly when utilizing exogenous precursors like C6-ceramide, the manipulation of these enzymes through genetic and pharmacological means is a cornerstone of investigation. These approaches allow researchers to dissect the metabolic flux through the pathway and elucidate the specific roles of each sphingolipid metabolite.

Overexpression and Knockdown of Sphingosine Kinases and Ceramidase

Genetic modulation of the key enzymes responsible for sphingosine metabolism—ceramidase and sphingosine kinases (SphKs)—provides a powerful tool to study the functional consequences of altered sphingolipid levels. By either increasing (overexpression) or decreasing (knockdown) the expression of these enzymes, researchers can directly manipulate the conversion of ceramide to sphingosine and its subsequent phosphorylation to S1P.

Overexpression of acid ceramidase (ASAH1), for example, has been shown to stimulate the breakdown of ceramide, leading to an increase in sphingosine and consequently S1P. mdpi.com This shift in the sphingolipid rheostat is associated with pro-survival and oncogenic phenotypes in various cancer models. Conversely, the knockdown of ceramidase using techniques like RNA interference (RNAi) can lead to an accumulation of ceramide, sensitizing cells to apoptosis. mdpi.com

Similarly, modulating the expression of the two isoforms of sphingosine kinase, SphK1 and SphK2, has profound effects on the sphingolipid balance. Overexpression of SphK1 is a common research strategy to promote the conversion of sphingosine to S1P, thereby enhancing cell survival and proliferation signals. mdpi.com Studies have shown that SphK1 overexpression can protect cells from ceramide-induced apoptosis. Knockdown of SphK1 or SphK2, on the other hand, blocks the production of S1P, leading to an accumulation of its precursor, sphingosine, and a potential increase in ceramide levels, which can trigger cell death. nih.gov For instance, the knockdown of ceramide synthase 2 (CERS2), responsible for producing very-long-chain ceramides, leads to significant cell death and widespread reductions in these specific sphingolipids. nih.govresearchgate.net

These genetic approaches are often employed in conjunction with the administration of C6-ceramide. For example, in cells overexpressing ceramidase, the metabolic fate of exogenous C6-ceramide can be traced to demonstrate an enhanced flux towards sphingosine and S1P. High doses of C6-ceramide have been observed to influence endogenous sphingolipid metabolism, correlating with the gene expression of neutral sphingomyelinase 2, ceramidase 2, and sphingosine kinase 2. nih.gov

Table 1: Effects of Genetic Modulation of Key Enzymes in Sphingosine Metabolism

Enzyme Genetic Modulation Primary Effect on Sphingolipid Levels Observed Cellular Outcome
Acid Ceramidase (ASAH1) OverexpressionDecreased Ceramide, Increased Sphingosine & S1PPromotes cell survival, proliferation; resistance to chemotherapy. mdpi.com
KnockdownIncreased Ceramide, Decreased Sphingosine & S1PSensitization to apoptosis. mdpi.com
Sphingosine Kinase 1 (SphK1) OverexpressionDecreased Sphingosine, Increased S1PPromotes cell proliferation and survival; protects from apoptosis. mdpi.com
KnockdownIncreased Sphingosine, Decreased S1PInduces apoptosis; reduces angiogenesis. nih.gov
Sphingosine Kinase 2 (SphK2) KnockdownDecreased nuclear S1PCan impede apoptotic rates induced by certain stimuli.
Ceramide Synthase (e.g., CERS2, CERS5/6) KnockdownDecreased specific ceramide species (e.g., VLC or LC ceramides)Can lead to increased cell death and modulate pathways related to cardiac function. nih.govresearchgate.net

Specific Enzyme Inhibitors in Pathway Delineation

Pharmacological inhibitors offer a complementary and often more temporally controlled method for studying sphingosine metabolism. Small molecule inhibitors that target specific enzymes in the pathway are invaluable for dissecting the rapid signaling events governed by sphingolipids.

Ceramidase Inhibitors: Several inhibitors have been developed to block the activity of ceramidases. Compounds like N-oleoylethanolamine (NOE), B-13, and D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol (D-e-MAPP) are known to inhibit ceramidase activity, leading to the accumulation of cellular ceramide. nih.govmdpi.com More recently, novel non-lipid inhibitors such as Ceranib-1 and Ceranib-2 have been identified. nih.govresearchgate.net In cell-based studies, these inhibitors were shown to cause an accumulation of various ceramide species while decreasing the levels of sphingosine and S1P. nih.gov This pharmacological approach effectively shifts the sphingolipid balance towards a pro-apoptotic state and is a key strategy for investigating the therapeutic potential of ceramide accumulation. nih.gov

Sphingosine Kinase Inhibitors: Targeting sphingosine kinases is a major focus of research due to the pro-proliferative role of their product, S1P. aacrjournals.orgspandidos-publications.com Early inhibitors were often sphingosine analogues, such as N,N-Dimethyl-D-erythro-sphingosine (DMS), which have limitations due to lack of specificity. aacrjournals.orgnih.gov The development of more potent and selective non-lipid inhibitors has been a significant advancement.

SphK1 selective inhibitors: PF-543 is a potent and specific inhibitor of SphK1. nih.gov Another widely used inhibitor is SK1-I, which has been shown to decrease S1P levels, increase ceramide derivatives, and reduce downstream ERK1/2 and Akt signaling in leukemia cells. nih.gov

SphK2 selective inhibitors: ABC294640 is a well-characterized selective inhibitor of SphK2. mdpi.com Its use in research has helped to delineate the specific roles of SphK2-derived S1P in cellular processes.

Dual SphK1/SphK2 inhibitors: Some inhibitors, like SKI-178, target both isoforms of sphingosine kinase. nih.gov

The application of these inhibitors in models where C6-ceramide is used as a substrate allows researchers to precisely block metabolic conversion at specific steps. For instance, treating cells with C6-ceramide in the presence of a ceramidase inhibitor would lead to the accumulation of C6-ceramide itself, while co-treatment with a sphingosine kinase inhibitor would result in the buildup of C6-sphingosine, allowing for the study of the specific downstream effects of each metabolite.

Table 2: Examples of Specific Enzyme Inhibitors in Sphingosine Metabolism Research

Inhibitor Target Enzyme Mechanism/Type Effect in Research Models
Ceranib-2 CeramidaseNon-lipid small moleculeInduces accumulation of endogenous ceramides; decreases sphingosine and S1P; delays tumor growth. nih.gov
B-13 Acid CeramidaseSmall moleculeInhibits acid ceramidase, though with poor potency. Derivatives show higher potency. mdpi.com
D-e-MAPP CeramidaseSmall moleculeInduces ceramide accumulation and promotes apoptosis. nih.gov
PF-543 Sphingosine Kinase 1 (SphK1)Potent, selective inhibitorReduces expression of immunosuppressive factors in tumor microenvironments. nih.gov
SK1-I Sphingosine Kinase 1 (SphK1)Selective, competitive inhibitorDecreases serum S1P, stimulates cancer cell apoptosis, and reduces angiogenesis. nih.gov
ABC294640 Sphingosine Kinase 2 (SphK2)Selective inhibitorDeployed in various disease models including cancer and inflammatory diseases. mdpi.com
FTY720 (Fingolimod) Sphingosine Kinase 1 (SphK1)Antagonist (also an S1P receptor modulator)Acts as a structural analog of sphingosine. nih.gov

Mechanistic Studies of Sphingosine in Biological Systems

In Vitro Enzyme Activity Assays for Sphingosine (B13886) Metabolism

In vitro assays using purified or partially purified enzymes are crucial for characterizing the biochemical properties of enzymes involved in C6-sphingosine metabolism and for screening potential inhibitors. These assays allow for the determination of kinetic parameters such as Kₘ and Vₘₐₓ under controlled conditions.

A common method involves the use of fluorescently labeled substrates, such as NBD-C6-

Animal Model Systems for Investigating Sphingosine's Physiological Roles

Studies on Organ-Specific Sphingosine Dynamics (e.g., Liver, Adipose Tissue, Nervous System)

The metabolism and signaling functions of sphingolipids, including sphingosine and its precursor ceramide, exhibit significant organ-specific dynamics. The distribution, synthesis, and catabolism of these lipids vary between tissues, leading to distinct physiological and pathological roles in the liver, adipose tissue, and nervous system.

Liver: The liver is a central organ for lipid metabolism, including the synthesis of ceramides (B1148491) which can be circulated to other organs. ijbs.com Studies have shown that ceramides are primarily synthesized in the liver, influencing sphingolipid metabolism throughout thebody. ijbs.com Hepatic insulin (B600854) resistance is considered a critical factor in whole-body glucose metabolism, and this process can be influenced by local and circulating lipids. mdpi.com While direct studies on this compound dynamics in the liver are specific, research on its precursor, C6-ceramide, provides insights. The catabolism of all sphingolipids ultimately converges to generate ceramide, sphingosine, and sphingosine-1-phosphate. nih.gov The enzymes responsible for these conversions, such as ceramidases, have organelle-specific expression, which can influence the generation of specific sphingoid bases. nih.gov For instance, mice lacking the neutral ceramidase Asah2 show an inability to metabolize dietary ceramides, and while sphingosine levels remain normal in the liver and brain, they are reduced in the intestine, highlighting tissue-specific metabolic pathways. nih.gov

Adipose Tissue: Adipose tissue functions as a key endocrine organ, secreting hormones and cytokines that regulate systemic metabolism. mdpi.comnih.gov In the context of obesity, short-chain fatty acid-type ceramides have been shown to accumulate in adipose tissue. mdpi.com This accumulation is part of a broader dysregulation of lipid metabolism that can lead to inflammation and insulin resistance. mdpi.comnih.gov Adipose tissue inflammation can systemically induce insulin resistance by secreting cytokines that affect insulin signaling in distant organs like the liver and skeletal muscle. mdpi.com Adiponectin, a hormone secreted by adipose tissue, plays a protective role by neutralizing lipotoxic ceramides. nih.gov The complex signaling between adipose tissue and other organs underscores the importance of understanding how specific lipid species like this compound contribute to these processes. frontiersin.org

Nervous System: The brain has the second-highest lipid content in the body after adipose tissue, with sphingolipids being crucial structural and signaling components. researchgate.netresearchopenworld.com In the central nervous system (CNS), sphingolipid signaling pathways are implicated in numerous critical cellular events, including the proliferation and survival of neurons and glia. researchgate.net Research has demonstrated that the cell-permeable C6-ceramide, a direct precursor to this compound, promotes the survival and dendritic outgrowth of immature neurons. researchgate.net This effect is specific, as the structurally related compound N-hexanoyl-D-erythro-dihydrosphingosine (C6-dihydroceramide) was found to be ineffective, indicating a requirement for the 4-5 double bond in the sphingosine backbone for this activity. researchgate.net Furthermore, sphingosine-1-phosphate (S1P), the phosphorylated product of sphingosine, is known to regulate neurotransmitter release, highlighting the diverse neuron-specific functions of this metabolic axis. researchgate.net

Mechanistic Insights into Inflammatory Responses Modulated by Sphingosine

Sphingosine and its metabolites are pivotal modulators of inflammatory signaling pathways. The balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of the cellular response to inflammatory stimuli.

The conversion of sphingosine to S1P is catalyzed by sphingosine kinases (SK1 and SK2). nih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), have been shown to activate SK1. nih.gov This activation leads to the production of S1P, which is required for mediating downstream inflammatory responses, including the induction of cyclo-oxygenase 2 (COX-2). nih.gov The S1P signaling pathway is known to crosstalk with the nuclear factor-kappa B (NF-κB) signaling hub, a master regulator of inflammation. nih.govnih.gov S1P generation can mediate the activation of the IκB kinase (IKK) complex, leading to NF-κB activation and the subsequent transcription of pro-inflammatory genes. nih.gov

In the context of specific inflammatory conditions, such as inflammatory bowel disease (IBD), altered sphingolipid metabolism is a key feature. mdpi.com Patients with IBD show higher levels of acid ceramidase in colon biopsies, and increased S1P in immune cells within the lamina propria is thought to aggravate the inflammatory response by boosting the production of proinflammatory cytokines. mdpi.comfrontiersin.org This suggests that the sphingosine-to-S1P axis is a significant driver of chronic intestinal inflammation. frontiersin.org

In the central nervous system, neuroinflammation involves a complex interplay between various receptors and signaling pathways. seu.ac.lk Studies in C6 glioma cells are exploring the potential interaction between Sphingosine-1-Phosphate Receptor-3 (S1PR3) and Toll-Like Receptor-4 (TLR4), a key pattern recognition receptor in innate immunity, suggesting a role for sphingosine metabolites in modulating inflammatory responses within the brain. seu.ac.lk Furthermore, topical application of C6-ceramide has been shown to decrease inflammation in a corneal model, indicating that modulating local sphingolipid levels can have anti-inflammatory effects. nih.gov

The mechanism often involves the activation of the acid sphingomyelinase (ASMase)/ceramide pathway, which in turn can activate inflammatory cascades like NF-κB and increase oxidative stress. windows.net

Sphingosine Signaling in the Context of Cell Proliferation and Survival in Disease Models (e.g., Cancer Models, without therapeutic efficacy or clinical data)

The role of sphingosine in determining cell fate—specifically, proliferation versus apoptosis—is central to its function in disease models, particularly in cancer biology. The concept of the "sphingolipid rheostat" posits that the intracellular balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival metabolite S1P, dictates whether a cell lives or dies. mdpi.commdpi.comnih.gov

In numerous cancer models, an increase in intracellular sphingosine levels correlates with the induction of apoptosis. Studies on human rhabdomyosarcoma (RMS) cell lines demonstrated that exogenous sphingosine is a potent inducer of apoptosis. aacrjournals.org Notably, sphingosine-induced apoptosis was found to be independent of the anti-apoptotic proteins Bcl-2 or Bcl-xL, which are known to inhibit apoptosis induced by the precursor, C6-ceramide. aacrjournals.org This suggests that elevating sphingosine levels could circumvent certain mechanisms of apoptosis resistance in cancer cells.

Further research comparing the effects of sphingosine and its N-acylated form, C6-ceramide, in various cancer cell lines has revealed important mechanistic distinctions. In human leukemic and colonic carcinoma cell lines, sphingosine and its methylated derivative N,N,-dimethylsphingosine (DMS) effectively induced apoptosis, whereas C6-ceramide was unable to do so under identical, serum-containing conditions. nih.gov The apoptotic effect of sphingosine was also shown to be independent of its potential re-acylation back to ceramide, as the ceramide synthase inhibitor fumonisin B1 did not block the process. nih.gov

The metabolism of short-chain ceramides like C6-ceramide in cancer cells provides further insight. In several cancer cell lines, including breast, prostate, and pancreatic, the metabolic fate of C6-ceramide influences its cytotoxic potential. nih.gov One proposed mechanism for enhancing apoptosis involves blocking the anabolism of C6-ceramide (its conversion to C6-glucosylceramide or C6-sphingomyelin), which favors its hydrolysis to generate sphingosine. nih.gov This increase in the intracellular sphingosine pool is correlated with enhanced cell death. nih.gov

The downstream signaling of sphingolipids is complex. While sphingosine promotes apoptosis, its phosphorylated product, S1P, often promotes opposing effects, including cell proliferation and survival. mdpi.comoatext.com Many tumors exhibit elevated levels of sphingosine kinase 1 (SK1), the enzyme that converts sphingosine to S1P, thereby tipping the rheostat towards survival and proliferation. oatext.com In pancreatic cancer models, for example, C6-ceramide has been shown to inhibit key pro-survival signaling pathways such as PI3K/AKT/mTOR and ERK/MAPK/KRAS. oatext.com This action is contrary to the effects of S1P, which is known to be tumor-promoting. oatext.com

Interactive Data Tables

Table 1: Apoptotic Effects of Sphingosine vs. C6-Ceramide in Rhabdomyosarcoma (RMS) Cell Lines Data based on findings from a 2004 study. aacrjournals.org

Cell LineTreatment (20µM)Exposure TimeApoptosis (%)Bcl-2 Expression Correlation
RDC6-Ceramide48 hr~60%Yes (Inhibited by Bcl-2)
RDSphingosine24 hr~60%No (Not inhibited by Bcl-2)
Rh18Sphingosine24 hr40% - 60%Not specified
Rh36Sphingosine24 hr40% - 60%Not specified
Rh41Sphingosine24 hr40% - 60%Not specified
Various RMSC6-Ceramide24 hr5% - 25%Yes

Table 2: Metabolism of C6-Ceramide in Various Human Cancer Cell Lines Data based on findings from a study on short-chain ceramide metabolism. nih.gov

Cell LineCancer TypePrimary Metabolic Fate of C6-Ceramide
MDA-MB-231Breast CancerMetabolized to C6-glucosylceramide (C6-GC) at increasing concentrations
DU-145Prostate CancerMetabolized to C6-glucosylceramide (C6-GC) at increasing concentrations
PANC-1Pancreatic CancerMetabolized to C6-glucosylceramide (C6-GC) at increasing concentrations
LoVoColorectal CancerMetabolized to C6-glucosylceramide (C6-GC) at increasing concentrations
KG-1LeukemiaFavored C6-sphingomyelin (C6-SM) synthesis

Emerging Research Areas and Future Perspectives on Sphingosine Biology

High-Throughput Screening for Novel Modulators of Sphingosine (B13886) Metabolism

The therapeutic potential of targeting sphingolipid metabolism has driven the development of high-throughput screening (HTS) assays to identify small molecules that can modulate the enzymes involved. semanticscholar.orgnih.gov These screens are crucial for discovering novel chemical probes to study sphingosine biology and for identifying potential drug candidates.

Methodologies for HTS include:

Microscopy-Based Screening: Automated microscopy can be used to screen for compounds that alter the subcellular localization or metabolism of fluorescently-labeled sphingolipid analogs, such as NBD C6-ceramide. semanticscholar.orgnih.gov This approach was successfully used to identify limonoids as inhibitors of sphingomyelin (B164518) biosynthesis by preventing the transport of ceramide from the endoplasmic reticulum to the Golgi. semanticscholar.org

Fluorescence-Based Assays: These assays often use fluorescent substrates that are modified by a target enzyme, leading to a change in fluorescence. For example, the phosphorylation of NBD-sphingosine by sphingosine kinase can be monitored by an increase in fluorescence emission, a technique that has been adapted to a 384-well plate format for HTS of potential kinase inhibitors. nih.gov

Scintillation Proximity Assay (SPA): SPA is a powerful HTS technique that has been developed for enzymes like sphingosine-1-phosphate lyase (SPL). nih.gov This assay uses a radiolabeled substrate which, upon enzymatic conversion, no longer binds to a scintillant-coated bead, leading to a loss of signal. This method is robust, compatible with large-scale screening, and has successfully identified novel SPL inhibitors. nih.gov

Table 1: High-Throughput Screening (HTS) Techniques for Sphingosine Metabolism Modulators

HTS Technique Principle Example Application Reference
Microscopy-Based Screening Automated imaging of cells treated with fluorescent lipid analogs (e.g., NBD C6-ceramide) to detect changes in lipid transport or metabolism. Identifying inhibitors of sphingomyelin biosynthesis. semanticscholar.org
Fluorescence-Based Assays Measurement of a change in fluorescence intensity or wavelength upon enzymatic modification of a fluorescent substrate (e.g., NBD-sphingosine). Screening for inhibitors of sphingosine kinase. nih.gov

Advanced Imaging Techniques for Spatiotemporal Dynamics of Sphingosine

Understanding where and when sphingosine and its metabolites are active within a cell is critical to elucidating their function. Advanced imaging techniques are providing unprecedented views of the spatiotemporal dynamics of these signaling lipids. biologists.comoaepublish.comdvrphx.com

Förster Resonance Energy Transfer (FRET): FRET-based biosensors are genetically encoded probes that can be expressed in living cells to monitor the dynamics of signaling molecules in real-time. mdpi.comfrontiersin.org These sensors typically consist of two fluorescent proteins linked by a sensor domain that changes conformation upon binding to a specific ligand, such as a second messenger. mdpi.com While specific FRET sensors for C6-sphingosine are still an area of active development, the principle has been successfully applied to other signaling molecules like cAMP and Ca2+, demonstrating the potential for creating sensors that can visualize sphingosine signaling with high spatiotemporal resolution. mdpi.comresearchgate.net

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the label-free detection and spatial mapping of lipids directly from tissue sections. acs.orgnih.gov This powerful method can simultaneously profile the distribution of numerous sphingolipid species, including ceramides (B1148491) and sphingosine-1-phosphate, within a tissue. acs.org MALDI-MSI has been used to reveal the differential distribution of specific ceramide species in different regions of the kidney and in lung tumor tissues compared to healthy tissue, highlighting its utility in identifying disease-related changes in sphingolipid localization. acs.org The development of azido-functionalized sphingolipids, such as ω-N3-sphingosine, combined with click chemistry, further enhances the ability to track these molecules and their incorporation into cellular structures like bacterial membranes. windows.net

Table 2: Advanced Imaging Techniques for Sphingosine Dynamics

Imaging Technique Principle Application to Sphingosine Biology Reference
Förster Resonance Energy Transfer (FRET) A genetically encoded biosensor with two fluorescent proteins reports ligand binding through a change in energy transfer, allowing real-time visualization of signaling dynamics in living cells. Monitoring the activity of signaling pathways influenced by sphingosine metabolites. mdpi.comfrontiersin.org
Mass Spectrometry Imaging (MSI) Label-free technique (e.g., MALDI) that maps the spatial distribution of multiple lipid species directly on a tissue section by their mass-to-charge ratio. Visualizing the localization of different sphingolipid species (ceramides, S1P) in healthy and diseased tissues. acs.orgnih.gov

Systems Biology Approaches to Unravel Sphingolipid Regulatory Networks

The complexity of the sphingolipid metabolic and signaling network, with its numerous interconnected enzymes and bioactive products, necessitates a systems-level approach for a comprehensive understanding. fiveable.meieeecss.orgnih.gov Systems biology integrates large-scale experimental data with computational modeling to map and analyze these intricate biological networks. nih.govunito.it

Transcriptomics: This approach involves the genome-wide analysis of gene expression (mRNA levels). Transcriptomic studies have been used to identify how the expression of genes encoding sphingolipid-metabolizing enzymes changes in different cell types or under various conditions. plos.org For example, analysis of human breast cell types revealed that genes involved in sphingolipid metabolism, such as SGMS1 and SGPP2, were differentially expressed in luminal cells, providing insights into cell-specific lipid functions. plos.org

Proteomics: Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. lww.com Quantitative proteomic analyses can reveal how the levels of sphingolipid-metabolizing enzymes change in response to stimuli or in disease states. pnas.orgplos.org For instance, phosphoproteomics, a sub-discipline of proteomics, can identify phosphorylation events that regulate the activity of key enzymes in the sphingosine signaling cascade, providing a dynamic view of the network's regulation. pnas.org

Computational Modeling: The data generated from 'omics' studies are used to construct computational models of sphingolipid networks. nih.gov These models can simulate the flow of metabolites through the pathway, predict how perturbations (like inhibiting an enzyme) will affect the levels of different sphingolipids, and identify key regulatory nodes. This approach helps to generate new hypotheses that can be tested experimentally, ultimately leading to a more complete and predictive understanding of sphingolipid biology. ieeecss.org

Table 3: Systems Biology Approaches for Sphingolipid Network Analysis

Approach Description Application to Sphingosine Biology Reference
Transcriptomics Genome-wide analysis of gene expression (mRNA) to identify changes in the transcription of genes involved in a pathway. Identifying cell-type-specific expression of sphingolipid-metabolizing enzymes. plos.orgstanford.edu
Proteomics Large-scale analysis of protein expression, modifications, and interactions. Quantifying changes in the levels and phosphorylation status of sphingolipid enzymes in response to signals. pnas.orgplos.org

Q & A

Q. How to ethically justify and design studies using human-derived cells for this compound toxicity testing?

  • Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use de-identified primary cells (e.g., PBMCs) with IRB approval. Include patient-derived organoids to model tissue-specific toxicity. Disclose limitations (e.g., lack of immune context in vitro) and align endpoints with clinical biomarkers (e.g., serum ceramide levels) .

Methodological and Analytical Considerations

How to formulate a research question on this compound using PICOT or FINER frameworks?

  • Methodological Answer: Apply PICOT: P opulation (e.g., breast cancer cells), I ntervention (this compound treatment), C omparison (untreated vs. C2-Sphingosine), O utcome (apoptosis rate), T ime (48 hours). For FINER, ensure feasibility by piloting dose ranges and confirming reagent availability. Novelty is achieved by exploring understudied contexts (e.g., neuroinflammation) .

Q. What systematic review strategies synthesize conflicting data on this compound’s mechanisms?

  • Methodological Answer: Use PRISMA guidelines to screen studies. Categorize findings by model system (in vitro, in vivo), concentration, and endpoint. Perform meta-analysis if homogeneity exists (e.g., caspase-3 activation across studies). Highlight methodological variances (e.g., solvent carriers) as potential sources of contradiction .

Q. How to troubleshoot poor reproducibility in this compound-induced lipid raft studies?

  • Methodological Answer: Standardize lipid raft isolation protocols (e.g., detergent-free sucrose gradient centrifugation). Validate raft disruption controls (e.g., methyl-β-cyclodextrin). Use super-resolution microscopy (STED or PALM) to visualize nanodomain organization. Report temperature and pH conditions rigorously, as lipid phase behavior is highly sensitive .

Q. What computational tools predict this compound’s interactions with membrane proteins?

  • Methodological Answer: Employ molecular dynamics simulations (GROMACS, CHARMM) to model lipid bilayers. Dock this compound into protein structures (PDB) using AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with databases like LipidMAPS for known interactors .

Q. How to design a longitudinal study assessing chronic this compound exposure in neurodegenerative models?

  • Methodological Answer: Use inducible transgenic mice (e.g., tauopathy models) with intraventricular this compound infusion via osmotic pumps. Monitor behavioral outcomes (Morris water maze) and histopathological markers (amyloid-β plaques) at 3-month intervals. Include lipidomic profiling of cerebrospinal fluid to track metabolic drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.